molecular formula C9H15NO2 B1651032 Ethyl (1S,2S,4R)-7-azabicyclo[2.2.1]heptane-2-carboxylate CAS No. 1217977-76-8

Ethyl (1S,2S,4R)-7-azabicyclo[2.2.1]heptane-2-carboxylate

Cat. No. B1651032
CAS RN: 1217977-76-8
M. Wt: 169.22
InChI Key: PZYIEJIXPMWKPS-CSMHCCOUSA-N
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Description

“Ethyl (1S,2S,4R)-7-azabicyclo[2.2.1]heptane-2-carboxylate” is a compound that features a bicyclo[2.2.1]heptane scaffold . This structure is found in numerous compounds with various functions and is considered a privileged molecular structure . It’s also featured by drug candidates such as LMV-6015 and AMG 221 .

Scientific Research Applications

Asymmetric Synthesis and Catalysis

  • The compound and its derivatives have been synthesized through Aza-Diels-Alder reactions in aqueous solutions, highlighting its role in asymmetric synthesis and the formation of bicyclic amino acid derivatives (Waldmann & Braun, 1991). This process is significant for creating chiral building blocks essential in pharmaceutical development.

Antimalarial and Antimicrobial Activities

  • Ethyl 5-phenyl-6-oxa-1-azabicyclo[3.1.0]hexane-2-carboxylate derivatives have been prepared and evaluated for their in vitro activity against P. falciparum and antimycobacterium, showcasing potential antimalarial and antimicrobial applications (Ningsanont et al., 2003).

Enantiomerically Pure Forms and Penicillin Skeleton Synthesis

  • The synthesis of 1-azabicyclo[2.2.1]heptane-3-carboxylic acid esters in enantiomerically pure forms has been described, underlining the importance of this compound in creating enantiomerically pure substances for various applications, including the synthesis of penicillin-type β-lactams (Cottrell et al., 1991).

Pharmaceutical Intermediate Synthesis

  • Adaptation of an exothermic and acylazide-involving synthesis sequence to microreactor technology for producing pharmaceutical intermediates demonstrates the compound's utility in modern synthetic methodologies (Rumi et al., 2009). This adaptation facilitates safer and more efficient production processes.

Novel Synthetic Routes and Drug Development

  • Research into novel synthetic routes and the development of drugs emphasizes the compound's role in creating new therapeutic agents. For instance, the synthesis of conformationally restricted nonchiral pipecolic acid analogues and their use in organocatalytic aldol reactions shows the compound's contribution to innovative drug synthesis techniques (Radchenko et al., 2009).

Future Directions

The development of enantioselective approaches to functionalized bicyclo[2.2.1]heptanes is critical for target-oriented and diversity-oriented syntheses of related biologically significant molecules, and therefore it is highly desirable for relevant drug discovery .

properties

IUPAC Name

ethyl (1S,2S,4R)-7-azabicyclo[2.2.1]heptane-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO2/c1-2-12-9(11)7-5-6-3-4-8(7)10-6/h6-8,10H,2-5H2,1H3/t6-,7+,8+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZYIEJIXPMWKPS-CSMHCCOUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CC2CCC1N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@H]1C[C@H]2CC[C@@H]1N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501182474
Record name rel-Ethyl (1R,2R,4S)-7-azabicyclo[2.2.1]heptane-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501182474
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl (1S,2S,4R)-7-azabicyclo[2.2.1]heptane-2-carboxylate

CAS RN

1217977-76-8
Record name rel-Ethyl (1R,2R,4S)-7-azabicyclo[2.2.1]heptane-2-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1217977-76-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name rel-Ethyl (1R,2R,4S)-7-azabicyclo[2.2.1]heptane-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501182474
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl (1S,2S,4R)-7-azabicyclo[2.2.1]heptane-2-carboxylate
Reactant of Route 2
Ethyl (1S,2S,4R)-7-azabicyclo[2.2.1]heptane-2-carboxylate
Reactant of Route 3
Ethyl (1S,2S,4R)-7-azabicyclo[2.2.1]heptane-2-carboxylate
Reactant of Route 4
Ethyl (1S,2S,4R)-7-azabicyclo[2.2.1]heptane-2-carboxylate
Reactant of Route 5
Ethyl (1S,2S,4R)-7-azabicyclo[2.2.1]heptane-2-carboxylate
Reactant of Route 6
Ethyl (1S,2S,4R)-7-azabicyclo[2.2.1]heptane-2-carboxylate

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